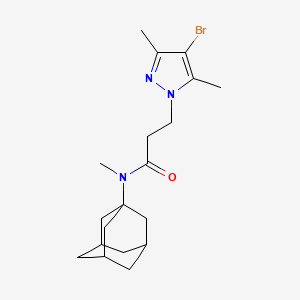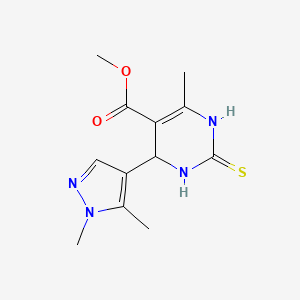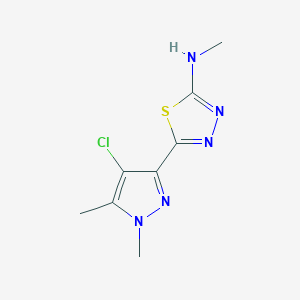![molecular formula C21H25ClN4O B14928378 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B14928378.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a bicyclic heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzohydrazide: The chlorinated pyrazole is coupled with benzohydrazide in the presence of a base like triethylamine.
Formation of the bicyclic heptane structure: This step involves the reaction of the intermediate with a bicyclic ketone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
- **4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
Uniqueness
The presence of the chlorine atom on the pyrazole ring and the bicyclic heptane structure makes 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C21H25ClN4O |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
4-[(4-chloropyrazol-1-yl)methyl]-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide |
InChI |
InChI=1S/C21H25ClN4O/c1-20(2)16-8-9-21(20,3)18(10-16)24-25-19(27)15-6-4-14(5-7-15)12-26-13-17(22)11-23-26/h4-7,11,13,16H,8-10,12H2,1-3H3,(H,25,27)/b24-18- |
Clé InChI |
YGYFFKUTSVRNMU-MOHJPFBDSA-N |
SMILES isomérique |
CC1(C2CCC1(/C(=N\NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)/C2)C)C |
SMILES canonique |
CC1(C2CCC1(C(=NNC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928302.png)
![7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928306.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)

![2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928330.png)
![ethyl 5-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14928335.png)
![ethyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14928341.png)
![N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928345.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14928348.png)
![2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928349.png)

![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928360.png)

